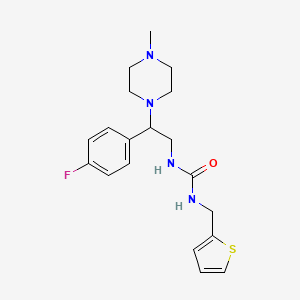

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

Properties

IUPAC Name |

1-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25FN4OS/c1-23-8-10-24(11-9-23)18(15-4-6-16(20)7-5-15)14-22-19(25)21-13-17-3-2-12-26-17/h2-7,12,18H,8-11,13-14H2,1H3,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULQLSUWCXZXDMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)NCC2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25FN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₄H₁₈FN₃OS

- Molecular Weight : 293.37 g/mol

Research indicates that this compound interacts with multiple biological pathways, primarily through inhibition of specific enzymes and receptors. The presence of the fluorophenyl and piperazine moieties suggests potential interactions with neurotransmitter receptors, while the thiophene group may enhance lipophilicity, improving membrane permeability.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- IC₅₀ Values : The compound showed IC₅₀ values ranging from 0.11 to 1.47 µM against several cancer types, indicating significant potency compared to standard chemotherapeutics .

Structure-Activity Relationships (SAR)

A detailed SAR analysis reveals that modifications to the piperazine and thiophene rings can significantly impact biological activity. Electron-donating groups (EDGs) on the aromatic systems enhance activity, while electron-withdrawing groups (EWGs) tend to decrease it.

| Modification Type | Effect on Activity |

|---|---|

| EDGs (e.g., -OCH₃) | Increased potency |

| EWGs (e.g., -NO₂) | Decreased potency |

Case Study 1: Antitumor Efficacy

A study evaluated the compound's efficacy in inhibiting growth in breast cancer cell lines. The results indicated a dose-dependent inhibition with a notable increase in apoptosis markers such as caspase-3 activation and p53 expression .

Case Study 2: Neurotransmitter Receptor Interaction

Another investigation focused on the interaction of this compound with serotonin receptors. Binding affinity assays revealed that it acts as a partial agonist at specific serotonin receptor subtypes, suggesting potential applications in treating mood disorders .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Containing Urea Derivatives

Piperazine moieties are common in drug design due to their ability to enhance solubility and interact with biological targets. Below is a comparison with key analogs:

Key Trends :

- Aromatic Substitutions : Fluorophenyl or chlorophenyl groups enhance target affinity in antifungal and kinase inhibitors .

- Heterocyclic Cores: Thiazole or quinoline scaffolds improve metabolic stability compared to simple urea backbones .

- Piperazine Modifications : Sulfonyl or oxoethyl linkages alter pharmacokinetics (e.g., solubility, half-life) .

Thiophene-Methyl Urea Analogs

Thiophene derivatives are explored for their electron-rich aromaticity and metabolic resistance:

Data Tables

Table 1: Structural Comparison of Piperazine-Urea Derivatives

Table 2: Antifungal Activity of Selected Analogs

| Compound ID (Reference) | Structure Summary | MFC against C. albicans (µg/mL) |

|---|---|---|

| 11a | 3-Fluorophenyl, thiazole | 16 |

| 12 | 4-Chlorophenyl, quinoline | 8 |

| 17 | 4-Chlorophenyl, thiazole | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.